molecular formula C8H16N2 B1291542 Bicyclo[2.2.2]octane-1,4-diamine CAS No. 1659-77-4

Bicyclo[2.2.2]octane-1,4-diamine

Cat. No. B1291542
CAS RN: 1659-77-4
M. Wt: 140.23 g/mol
InChI Key: VCEXBZCDUSJIFF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1,4-diamine, also known as DABO, is a compound with a rigid bicyclic backbone that has been synthesized in enantiopure form. The structure of DABO features a bicyclo[2.2.2]octane ring with two amine groups at the 1 and 4 positions. This compound has attracted interest due to its potential applications in various fields, including the development of chiral 1,2-diamines and materials for electro-optical display devices .

Synthesis Analysis

The synthesis of enantiopure DABO derivatives has been achieved through strategies involving Curtius and Hofmann rearrangements. The synthesis starts from bicyclic β-amino acids, with the Hofmann rearrangement of the unsaturated compound being the key step to obtain good yields of the desired diamines. The influence of the bicyclic backbone unsaturation was found to be critical, as demonstrated by the divergent outcomes observed during the rearrangement of different starting materials. Density Functional Theory (DFT) calculations were used to investigate these outcomes .

Molecular Structure Analysis

The molecular structure of DABO is characterized by its rigid bicyclic backbone, which imparts a high degree of conformational stability to the molecule. This rigidity is crucial for the compound's performance in applications where a stable and well-defined molecular orientation is required, such as in the synthesis of chiral 1,2-diamines and in the creation of nematic liquid crystal materials .

Chemical Reactions Analysis

DABO derivatives have been incorporated into cyano-substituted systems to produce mesogens with wide-range nematic phases. The presence of the bicyclo[2.2.2]octane ring in these compounds is essential for their performance, as it influences the liquid crystal transition temperatures and the stability of the nematic phases. The chemical reactivity of DABO allows for the substitution at the 1 and 4 positions, enabling the creation of a variety of derivatives with tailored properties for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of DABO derivatives, such as 1-(4-Cyanophenyl)- and 1-(4′-cyanobiphenyl-4-yl)-4-n-alkylbicyclo[2.2.2]octanes, have been studied. These compounds are colorless, stable materials with low birefringence and positive dielectric anisotropy, making them attractive for use in electro-optical display devices. The nematic phases of these mesogens are of particular interest due to their wide temperature ranges and the potential for cholesteric–nematic phase change applications. The bicyclo[2.2.2]octane ring contributes to higher liquid crystal transition temperatures compared to analogous mesogens with benzene or cyclohexane rings, demonstrating its capacity to enhance the properties of nematic materials .

Scientific Research Applications

Molecular Machinery and Functional Materials

Bicyclo[2.2.2]octane-1,4-diamine (BIBCO) has been studied for its potential in constructing functional materials and crystalline molecular machines. Using halogen bonding interactions, BIBCO rotors have been synthesized and analyzed for their rotational frequencies. These rotors displayed impressively high rotational rates at room temperature, making them candidates for engineered molecular machines (Lemouchi et al., 2011).

Liquid Crystal and Electro-Optical Applications

Bicyclo[2.2.2]octane derivatives have been developed to produce mesogens with wide-range nematic phases. These compounds have properties like low birefringence and positive dielectric anisotropy, making them suitable for use in electro-optical display devices, particularly in cholesteric–nematic phase change modes (Gray & Kelly, 1981).

Catalyst Development

Silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride, a nanostructured catalyst based on 1,4-diaza-bicyclo[2.2.2]octane ring bonded to silica, has been used successfully in the green and efficient synthesis of spiropyran derivatives. This highlights its potential in catalysis and green chemistry applications (Moosavi‐Zare et al., 2016).

Polymer and Materials Science

The use of bicyclo[2.2.2]octane derivatives in polymer science has been explored. For instance, two tetracarboxylic dianhydrides with a polyalicyclic structure including bicyclo[2.2.2]octane have been synthesized and used for polycondensations, leading to the development of soluble and colorless polyimides with excellent thermal stability (Matsumoto & Kurosaki, 1997).

Molecular Electronics

In molecular electronics, bicyclo[2.2.2]octane derivatives have been used to synthesize molecular motors incorporating electroactive groups. These studies provide insights into the insulating role of the bicyclo[2.2.2]octane fragment and its potential application in developing molecular electronic devices (Vives et al., 2007).

Safety And Hazards

DABCO is considered harmful . It is a flammable solid and may form combustible dust concentrations in air . It is harmful if swallowed and causes skin irritation and serious eye damage . Safety measures include using only under a chemical fume hood, wearing personal protective equipment/face protection, using spark-proof tools and explosion-proof equipment, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

bicyclo[2.2.2]octane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEXBZCDUSJIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302206
Record name Bicyclo[2.2.2]octane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octane-1,4-diamine

CAS RN

1659-77-4
Record name Bicyclo[2.2.2]octane-1,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1659-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]octane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DOWEX® 550A-OH hydroxide resin (Aldrich, 75 g) was suspended in methanol, filtered, rinsed with methanol, and partially air dried. A portion of 1,4-diamino-bicyclo[2.2.2]octane dihydrochloride (10 g, 46.8 mmol) was taken up in methanol (200 mL), then treated with the above hydroxyl resin and stirred for 30 min (making sure all white clumps were dissolved). The mixture was filtered, the resin rinsed with methanol, and the filtrate concentrated in vacuo to afford 6.46 g (98%) of 1,4-diaminobicyclo[2.2.2]octane free base as a white solid (caution: compound readily carbonates in air and must be stored under nitrogen).
[Compound]
Name
550A-OH hydroxide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RD Clark, BS Archuleta - 1976 - ntrs.nasa.gov
The results of a literature survey of the field of bicyclic and cage compounds were presented, with the objective of identifying those types of compounds with unusual physical and …
Number of citations: 1 ntrs.nasa.gov
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
CF Portela, J Brunckova, JL Richards… - The Journal of …, 1999 - ACS Publications
To study the dynamics and mechanism of intramolecular photoinduced electron transfer (PET) reactions, a series of (Zn II −Fe III ) meso-tetraarylmetalloporphyrin dimers were …
Number of citations: 37 pubs.acs.org

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